molecular formula C16H10N2O4S B14450771 5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate CAS No. 74151-44-3

5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate

Cat. No.: B14450771
CAS No.: 74151-44-3
M. Wt: 326.3 g/mol
InChI Key: SPFAIWPOFBWTAS-UHFFFAOYSA-N
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Description

5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate is an organic compound with the molecular formula C16H10N2O4S. It is a diazonium salt derivative of naphthalene, featuring a benzenesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of sodium nitrite and hydrochloric acid for the diazotization step, and benzenesulfonyl chloride for the sulfonylation step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and yield .

Chemical Reactions Analysis

Types of Reactions

5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Halogenated, hydroxylated, or aminated naphthalene derivatives.

    Coupling Reactions: Azo dyes with various color properties.

    Reduction Reactions: 5-amino-2-naphthol.

Scientific Research Applications

5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a biochemical probe due to its diazonium group, which can form covalent bonds with nucleophiles in biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of targeted therapies.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate involves the reactivity of its diazonium group. This group can undergo electrophilic substitution reactions with nucleophiles, forming covalent bonds with various substrates. The benzenesulfonyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a diazonium group and a benzenesulfonyl group. This combination imparts distinct reactivity and stability, making it a versatile intermediate for various chemical transformations and applications .

Properties

CAS No.

74151-44-3

Molecular Formula

C16H10N2O4S

Molecular Weight

326.3 g/mol

IUPAC Name

5-(benzenesulfonyloxy)-2-diazonionaphthalen-1-olate

InChI

InChI=1S/C16H10N2O4S/c17-18-14-10-9-12-13(16(14)19)7-4-8-15(12)22-23(20,21)11-5-2-1-3-6-11/h1-10H

InChI Key

SPFAIWPOFBWTAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C=CC(=C3[O-])[N+]#N

Origin of Product

United States

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